1-(3-Fluorosulfonyloxyphenyl)-2-oxopyridine
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Overview
Description
1-(3-Fluorosulfonyloxyphenyl)-2-oxopyridine is a compound of significant interest in the field of organic chemistry. This compound features a pyridine ring substituted with a fluorosulfonyloxyphenyl group, making it a valuable entity for various chemical reactions and applications. The presence of both fluorine and sulfonyl groups imparts unique chemical properties to the compound, making it a subject of extensive research.
Preparation Methods
One common method involves the use of fluorosulfonyl radicals, which are generated from suitable precursors and then reacted with the phenyl ring . The resulting intermediate is then coupled with a pyridine derivative under controlled conditions to yield the final product. Industrial production methods often employ similar strategies but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-Fluorosulfonyloxyphenyl)-2-oxopyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the compound’s chemical properties.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions, where it acts as a substrate for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for modifying the sulfonyl group. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Fluorosulfonyloxyphenyl)-2-oxopyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(3-Fluorosulfonyloxyphenyl)-2-oxopyridine exerts its effects is primarily through its interaction with specific molecular targets. The fluorosulfonyloxy group can form strong interactions with various biological molecules, influencing their activity and function. The compound’s ability to undergo various chemical reactions also allows it to modify biological pathways, making it a versatile tool in both research and therapeutic applications .
Comparison with Similar Compounds
1-(3-Fluorosulfonyloxyphenyl)-2-oxopyridine can be compared with other similar compounds, such as:
Fluorinated Pyridines: These compounds share the pyridine ring but differ in the substituents attached to the ring.
Sulfonyl Fluorides: These compounds contain the sulfonyl fluoride group but may have different aromatic or heterocyclic rings.
Spirocyclic Oxindoles: These compounds feature a spirocyclic structure and are used in similar applications but have different chemical properties.
The uniqueness of this compound lies in its combination of the fluorosulfonyloxy group with the pyridine ring, providing a distinct set of chemical and biological properties that are not found in other compounds.
Properties
IUPAC Name |
1-(3-fluorosulfonyloxyphenyl)-2-oxopyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO4S/c12-18(15,16)17-10-5-3-4-9(8-10)13-7-2-1-6-11(13)14/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKBCRVTPLXVKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)C2=CC(=CC=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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